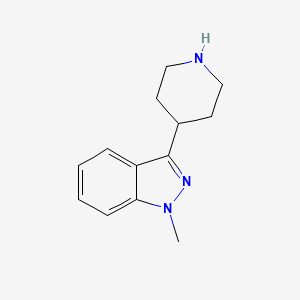
1-methyl-3-(piperidin-4-yl)-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-(piperidin-4-yl)-1H-indazole is a heterocyclic compound that features both an indazole and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine ring, a common motif in many bioactive molecules, adds to its significance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(piperidin-4-yl)-1H-indazole typically involves the formation of the indazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hydrazine derivatives with ketones or aldehydes can lead to the formation of the indazole ring. Subsequent functionalization can introduce the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The use of flow chemistry and continuous production methods can also be employed to scale up the synthesis for industrial purposes.
化学反应分析
Types of Reactions
1-methyl-3-(piperidin-4-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the indazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1-methyl-3-(piperidin-4-yl)-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-methyl-3-(piperidin-4-yl)-1H-indazole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.
相似化合物的比较
Similar Compounds
1-methyl-3-(piperidin-4-yl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an indazole ring.
1-methyl-3-(piperidin-4-yl)-1H-pyridine: Contains a pyridine ring instead of an indazole ring.
Uniqueness
1-methyl-3-(piperidin-4-yl)-1H-indazole is unique due to the combination of the indazole and piperidine rings, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
属性
分子式 |
C13H17N3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
1-methyl-3-piperidin-4-ylindazole |
InChI |
InChI=1S/C13H17N3/c1-16-12-5-3-2-4-11(12)13(15-16)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3 |
InChI 键 |
HUDNRZUJGPUYQN-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=N1)C3CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















